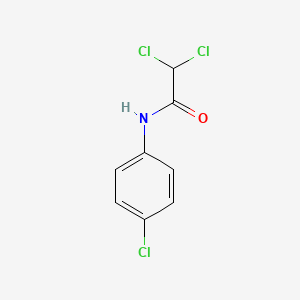
4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,6-Dichlorobenzylidène)amino)-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol est un composé qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé se caractérise par la présence d’un cycle triazole, d’un groupe phénoxymethyl et d’une partie dichlorobenzylidène, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-((2,6-Dichlorobenzylidène)amino)-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de la 2,6-dichlorobenzaldéhyde avec le 4-amino-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol dans des conditions réactionnelles spécifiques. La réaction est généralement effectuée en présence d’un solvant approprié, tel que l’éthanol ou le méthanol, et d’un catalyseur, tel que l’acide acétique, pour faciliter le processus de condensation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées pour ce composé spécifique ne soient pas facilement disponibles, l’approche générale consiste à mettre à l’échelle le processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles, telles que la température, la pression et le temps de réaction, afin d’obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
4-((2,6-Dichlorobenzylidène)amino)-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie dichlorobenzylidène.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
4-((2,6-Dichlorobenzylidène)amino)-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques, telles que des inhibiteurs de corrosion ou des catalyseurs.
Applications De Recherche Scientifique
4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
Le mécanisme d’action du 4-((2,6-Dichlorobenzylidène)amino)-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole et la partie dichlorobenzylidène du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((2,6-Dichlorobenzylidène)hydrazino)-N-(4-méthoxyphényl)-2-oxoacétamide
- 4-[(2,6-Dichlorobenzylidène)amino]-N,N-diéthylbenzènesulfonamide
Unicité
4-((2,6-Dichlorobenzylidène)amino)-5-(phénoxymethyl)-4H-1,2,4-triazole-3-thiol est unique en raison de sa combinaison d’un cycle triazole, d’un groupe phénoxymethyl et d’une partie dichlorobenzylidène. Cette structure unique confère des propriétés chimiques et une réactivité spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C16H12Cl2N4OS |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-13-7-4-8-14(18)12(13)9-19-22-15(20-21-16(22)24)10-23-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)/b19-9+ |
Clé InChI |
VZJBIZFASNPEHH-DJKKODMXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11973390.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)


![6-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11973428.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)
![2-{[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11973436.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
